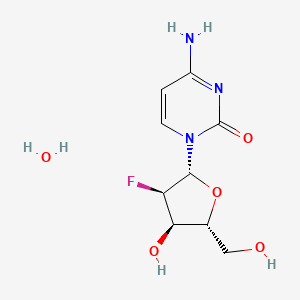
3-(4-Bromophenyl)-1,1-difluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1,1-difluoropropan-2-ol, also known as BDF, is a chemical compound that has been studied extensively for its potential use in scientific research. BDF is a chiral molecule, meaning that it exists in two mirror-image forms, or enantiomers. This property can have important implications for its biological activity and potential use as a research tool.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Mono- and Dibromo-Derivatives : Research shows that reactions involving 1-phenylpyrazol-3-ol and bromine can result in derivatives including 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. These compounds have been analyzed using various spectroscopic methods, suggesting potential for further exploration in synthetic chemistry (Nedzelskytė et al., 2007).
- Reaction with Nucleophiles : A study demonstrates that tetrafluorooxetane can react with organolithium reagents, leading to 1,1,3-trisubstituted 2,2-difluoropropan-1-ols. This reaction can also yield 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols, indicating the utility of such compounds in chemical synthesis (Yamada et al., 2011).
Crystallography and Material Science
- Crystal Structure Analysis : The compound 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which shares structural similarities with 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol, has been synthesized and analyzed via X-ray structure analysis. This type of analysis is crucial for predicting applications in fluoro-containing materials and organic fluoro-containing polymers (Li et al., 2015).
Organic Synthesis and Reactions
- Intramolecular Hydroalkoxylation : Studies on reactions involving similar bromophenyl compounds have shown efficient stereoselective synthesis of tri- and tetrasubstituted tetrahydrofurans. These findings are significant for the development of new organic synthesis methods (Boev et al., 2017).
- Photocatalytic Reactions : Research involving N-Aryl amino acids and 2-Bromo-3,3,3-trifluoropropene has shown that bromophenyl compounds can be used in photocatalytic defluorinative reactions, leading to the synthesis of various organic structures (Zeng et al., 2022).
Nonlinear Optical Properties
- Study of Nonlinear Optical Properties : Certain bromophenyl derivatives have been examined for their nonlinear optical properties, suggesting potential applications in the field of photonics and materials science (D’silva et al., 2012).
Biochemistry and Pharmacology
- Antipathogenic Activity : Compounds with bromophenyl elements have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involved in inflammation and oxidative stress . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Similar compounds have been shown to have various effects, such as reducing inflammation and oxidative stress . These effects would depend on the specific targets and pathways affected by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
3-(4-bromophenyl)-1,1-difluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,8-9,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJKVUBAIINLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)F)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1564613-61-1 |
Source


|
| Record name | 3-(4-bromophenyl)-1,1-difluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one](/img/structure/B2368504.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)


![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)

![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)
